molecular formula C27H33N3O6S B590172 Acetophenazine-d4 Dimaleate CAS No. 1331636-00-0

Acetophenazine-d4 Dimaleate

Cat. No. B590172
M. Wt: 531.66
InChI Key: JVMBOHDUHCHGOE-ISZRLBLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenazine-d4 Dimaleate is the deuterium labeled version of Acetophenazine Dimaleate . It is an antipsychotic drug of moderate potency . It is primarily used in the treatment of disorganized and psychotic thinking . It is also used to help treat false perceptions such as hallucinations or delusions .


Synthesis Analysis

The synthesis of Acetophenazine-d4 Dimaleate involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This is largely done as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Acetophenazine-d4 Dimaleate is C31H33D4N3O10S . The molecular weight is 647.73 .


Physical And Chemical Properties Analysis

The physical state of Acetophenazine-d4 Dimaleate is solid . It should be stored at 4° C . The melting point is between 172-175° C .

Scientific Research Applications

Electrical Conductivity and Thermal Kinetics

Acetophenazine-d4 dimaleate, as a derivative of phenothiazine, has been studied for its electrical conductivity and thermal degradation properties. Electrical conductivity studies of acetophenazine dimaleate (APM) and other phenothiazine derivatives were conducted over the temperature range of 30–150 °C. Acetophenazine dimaleate showed semiconducting behavior, and its thermal stability was found to be higher compared to other derivatives. These findings could be significant in the development of materials with specific electrical and thermal properties (Achar & Ashok, 2008).

Spectroscopic and Molecular Interaction Studies

Another area of research involved the study of the binding interaction of related compounds, like perazine dimaleate, with bovine serum albumin (BSA). Techniques such as voltammetry, fluorescence spectroscopy, and molecular docking were used. Such studies are crucial in understanding the interaction mechanisms of pharmaceutical compounds at the molecular level, which is vital in drug design and development (Mallappa Mahanthappa et al., 2016).

Pharmacokinetics and Drug Metabolism

Research has also been conducted on the pharmacokinetics and metabolism of related phenothiazine derivatives. For instance, the pharmacokinetics of dioxopromethazine (DPZ), a phenothiazine antihistamine, were studied, revealing significant differences between the main pharmacokinetic parameters of its enantiomers. Such studies provide crucial insights into the behavior of drugs within the body and can guide dosage and treatment strategies (Jia Lun et al., 2021).

Analytical Method Development

Furthermore, there has been the development of analytical methods for determining phenothiazine drugs in pharmaceutical samples, which is essential for quality control and ensuring the safety and efficacy of pharmaceutical products. A spectrophotometric method was developed for the determination of various phenothiazine drugs, including perazine dimaleate, highlighting the importance of precise and reliable analytical techniques in the pharmaceutical industry (Nagaraja et al., 2000).

Safety And Hazards

When handling Acetophenazine-d4 Dimaleate, safety goggles with side-shields should be worn . Protective gloves and impervious clothing should be used for hand and skin protection . A suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i15D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMBOHDUHCHGOE-ISZRLBLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71312760

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